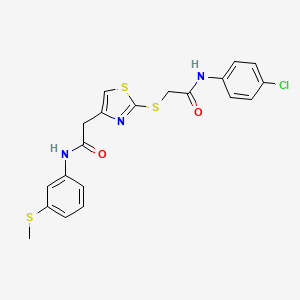

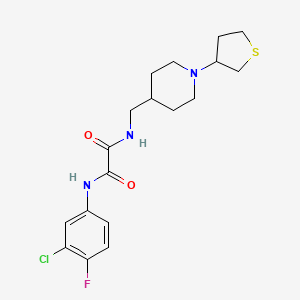

N-(4-氯苯基)-2-((4-(2-((3-(甲硫基)苯基)氨基)-2-氧代乙基)噻唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

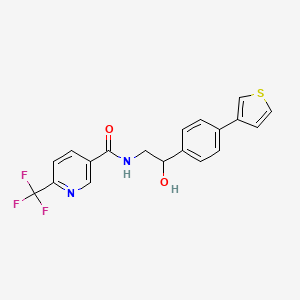

The synthesis of N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves a multi-step process, starting with the preparation of a 2-(4-aminophenyl)benzothiazole structure. This structure serves as a pharmacophoric group and is synthesized by reacting 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid, utilizing microwave irradiation for efficiency. Following this, an acetylation reaction yields amide compounds, which are then reacted with various 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in the presence of potassium carbonate to produce a range of final compounds. These compounds are then screened for antitumor activity, with some showing considerable anticancer effects against certain cancer cell lines .

Molecular Structure Analysis

The molecular structure of the related compound 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. This orientation is significant as it may influence the compound's intermolecular interactions and, consequently, its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for the formation of the desired pharmacophoric groups. The initial reaction between 4-aminobenzoic acid and 2-aminothiophenol is a key step that forms the benzothiazole structure. Subsequent acetylation and reaction with heterocyclic derivatives are tailored to produce a variety of acetamide derivatives with potential antitumor properties. The specific reactivity of these compounds with cancer cell lines is indicative of their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the intermolecular C—H⋯O interactions in the crystal of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide contribute to the formation of C(10) chains that propagate in a zigzag manner along the b axis. These interactions can affect the solubility, stability, and overall behavior of the compound in biological systems . The presence of chlorophenyl and thiazole rings, as well as the acetamide group, are likely to impact the compound's lipophilicity, which is an important factor in drug absorption and distribution.

科学研究应用

抗肿瘤活性

基于苯并噻唑和噻唑基环的衍生物的合成和抗肿瘤活性评估显示出对几种癌细胞系具有相当大的抗癌活性。例如,以苯并噻唑结构为药效基团合成的具有不同杂环的衍生物在体外对源自九种肿瘤疾病的人类肿瘤细胞系显示出显着的抗肿瘤活性。具有苯并噻唑和苯并咪唑-硫代乙酰胺结构的化合物对某些癌细胞系表现出显着的活性,突出了它们作为抗癌剂的潜力 (Yurttaş, Tay, & Demirayak, 2015).

抗菌活性

从涉及与目标化合物相似的核心结构的反应合成的新的噻唑烷酮和乙酰丁酮衍生物已筛选出对不同微生物的抗菌活性。这些研究表明此类化合物在开发新的抗菌剂方面具有潜力,这可以解决对现有药物的日益增长的耐药性 (Mistry, Desai, & Intwala, 2009).

结构和分子研究

已经对与目标化学物质相关的化合物的结构阐明进行了研究,包括它们的分子间相互作用和晶体结构,以便更好地了解它们的物理化学性质和潜在应用。研究详细阐述了 N-{2-([(5-氨基-1,3,4-噻二唑-2-基)二氟甲基]-4-卤代苯基}乙酰胺的结构特征,深入了解它们的分子排列和在设计具有所需活性的新分子中的潜在应用 (Boechat et al., 2011).

属性

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S3/c1-27-17-4-2-3-15(9-17)23-18(25)10-16-11-28-20(24-16)29-12-19(26)22-14-7-5-13(21)6-8-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESJXLUNGWWEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-2-((4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)